molecular formula C22H22ClN3O2S B6520191 N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894019-33-1

N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6520191
CAS No.: 894019-33-1
M. Wt: 427.9 g/mol
InChI Key: BTLAKWYVWWTSBF-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) backbone. The compound’s structure includes two distinct moieties:

  • N'-(3-Chloro-4-methylphenyl): A substituted phenyl ring with chlorine at position 3 and a methyl group at position 2.
  • N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}: A thiazole ring substituted with a 3-methylphenyl group at position 2 and a methyl group at position 4, linked via an ethyl chain to the diamide nitrogen.

Structural analogs and related compounds (e.g., substituted thiazoles, diamides) suggest its synthesis likely involves Hantzsch thiazole cyclization or amide coupling reactions, as seen in similar systems .

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-13-5-4-6-16(11-13)22-25-15(3)19(29-22)9-10-24-20(27)21(28)26-17-8-7-14(2)18(23)12-17/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLAKWYVWWTSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Substituents on Aromatic Ring(s) Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-chloro-4-methylphenyl 4-methyl, 2-(3-methylphenyl) C₂₃H₂₃ClN₄O₂S 466.97
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide 4-methylphenyl 4-methyl, 2-(3-methylphenyl) C₂₂H₂₃N₃O₂S 409.51
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-nitrophenyl)ethanediamide 2-nitrophenyl 4-fluorophenyl C₁₉H₁₅FN₄O₄S 414.41
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Phenyl (benzamide) Isoxazole, thiadiazole hybrid C₁₈H₁₂N₄O₂S 348.39

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and moderate electron-withdrawing effects, contrasting with the electron-donating methyl group in its analog (ID: ).

Key Observations :

  • The target compound’s synthesis likely employs Hantzsch cyclization (as in ) to form the thiazole core, followed by amidation. This aligns with methods for analogs like N-(4-methylphenyl)ethanediamide derivatives .
  • Catalyst-free Hantzsch approaches (e.g., ) achieve high yields (>90%) but require precise stoichiometric control of thiourea and α-halo ketone reagents.

Physicochemical and Spectroscopic Data

Table 3: Comparative Spectroscopic Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, ppm) MS (Molecular Ion Peak, m/z) Reference
Target Compound (Analog) 1670–1650 (amide I) δ 2.35 (s, CH₃), δ 7.2–7.8 (Ar-H) 409.51 [M+H]⁺
N-[5-isoxazol-5-yl-thiadiazol-2-ylidene]-benzamide 1606 (C=O) δ 7.36–8.13 (Ar-H, isoxazole-H) 348 [M]⁺
5-Acylamino-thiazoles 1650–1630 (amide I) δ 2.49 (CH₃), δ 7.47–8.39 (Ar-H) 414.49 [M]⁺

Key Observations :

  • The target compound’s amide C=O stretch (~1670 cm⁻¹) is consistent with its analogs, confirming successful amide bond formation .
  • Aromatic proton signals (δ 7.2–7.8 ppm) align with substituted phenyl and thiazole rings in related structures .

Research Implications and Gaps

  • Bioactivity Potential: While the target compound’s bioactivity remains unstudied, analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (ID: ) show promise as bioactive hybrids, suggesting avenues for antimicrobial or anticancer screening.
  • Materials Science: Thiazole-diamide hybrids could serve as monomers for polyimides or ligands in catalysis, as seen with 3-chloro-N-phenyl-phthalimide derivatives (ID: ).

Recommendations :

Explore the target compound’s reactivity in polymer synthesis (e.g., polyamide backbones).

Conduct SAR studies by modifying the thiazole’s 3-methylphenyl group to optimize solubility and bioactivity.

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